Dhptu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dihydropteridine reductase (DHPR) is an enzyme that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in neurotransmitter synthesis and nitric oxide production. DHPR deficiency has been linked to several neurological disorders, including phenylketonuria (PKU) and dystonia.

Mecanismo De Acción

Dhptu catalyzes the reduction of BH2 to BH4 using NADH as a cofactor. The reduction reaction involves the transfer of two electrons and two protons from NADH to BH2, resulting in the formation of BH4. The enzyme contains a flavin adenine dinucleotide (FAD) cofactor, which is essential for its activity. The FAD cofactor undergoes a redox cycle during the catalytic reaction, transferring electrons between BH2 and NADH.

Efectos Bioquímicos Y Fisiológicos

Dhptu deficiency leads to a decrease in BH4 levels, which impairs the activity of several enzymes involved in neurotransmitter synthesis and nitric oxide production. Low levels of BH4 have been linked to several neurological disorders, including PKU and dystonia. Dhptu also plays a role in the regulation of nitric oxide production, which is involved in the regulation of blood pressure and immune function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dhptu is a well-characterized enzyme that has been extensively studied in vitro and in vivo. The enzyme is relatively easy to purify and assay, making it a useful tool for studying the biosynthesis of BH4. However, the activity of Dhptu is dependent on several factors, including the availability of NADH and the pH and temperature of the reaction. These factors can affect the reproducibility of the assay and the interpretation of the results.

Direcciones Futuras

Future research on Dhptu could focus on several areas, including the development of new therapeutic strategies for PKU and dystonia. The identification of small molecules that can modulate the activity of Dhptu could lead to the development of new drugs for these disorders. The role of Dhptu in nitric oxide production and immune function could also be explored further, as this could have implications for the treatment of inflammatory diseases. Finally, the regulation of Dhptu expression and activity could be studied in more detail, as this could provide insights into the mechanisms underlying the biosynthesis of BH4.

Métodos De Síntesis

Dhptu is a flavoenzyme that catalyzes the reduction of dihydrobiopterin (BH2) to BH4. The enzyme is encoded by the QDPR gene and is expressed in several tissues, including the liver, brain, and kidney. The synthesis of Dhptu involves the transcription of the QDPR gene, translation of the mRNA, and post-translational modification of the protein to form an active enzyme. The enzyme requires NADH as a cofactor for its activity.

Aplicaciones Científicas De Investigación

Dhptu has been extensively studied in the context of PKU, a genetic disorder characterized by the inability to metabolize phenylalanine. PKU patients have low levels of BH4, which is required for the activity of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. Dhptu is also involved in the biosynthesis of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. Dhptu deficiency has been linked to dystonia, a neurological disorder characterized by involuntary muscle contractions.

Propiedades

Número CAS |

126259-82-3 |

|---|---|

Nombre del producto |

Dhptu |

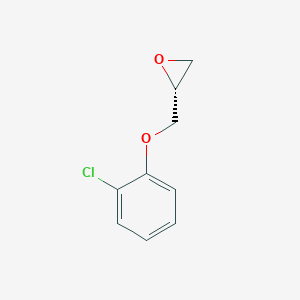

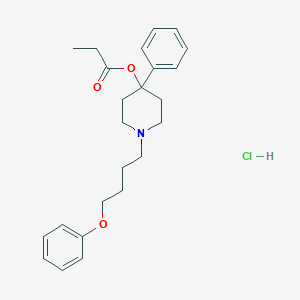

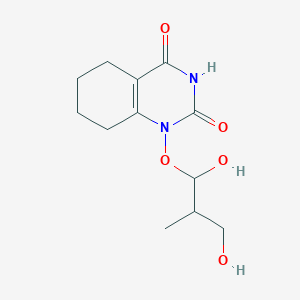

Fórmula molecular |

C12H18N2O5 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

1-(1,3-dihydroxy-2-methylpropoxy)-5,6,7,8-tetrahydroquinazoline-2,4-dione |

InChI |

InChI=1S/C12H18N2O5/c1-7(6-15)11(17)19-14-9-5-3-2-4-8(9)10(16)13-12(14)18/h7,11,15,17H,2-6H2,1H3,(H,13,16,18) |

Clave InChI |

MQUAROFWJCQPPG-UHFFFAOYSA-N |

SMILES |

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |

SMILES canónico |

CC(CO)C(O)ON1C2=C(CCCC2)C(=O)NC1=O |

Sinónimos |

1-(1,3-dihydroxy-2-propoxymethyl)-5,6-tetramethyleneuracil DHPTU |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)